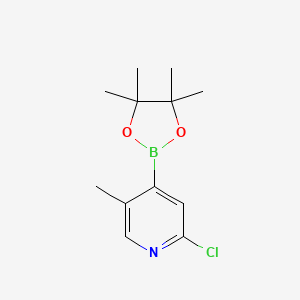
2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H17BClNO2 . It’s an important boronic acid derivative .
Synthesis Analysis
This compound can be obtained through a five-step substitution reaction . The synthesis process involves the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .Molecular Structure Analysis
The structure of this compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
This compound is involved in several types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 253.53 g/mol . More specific properties such as boiling point, density, and refractive index are not available in the retrieved information.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Boric Acid Ester Intermediates with Benzene Rings : Huang et al. (2021) synthesized compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) groups, utilizing a three-step substitution reaction. These compounds were structurally confirmed using various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) was employed to further validate the molecular structures, revealing consistency with the crystal structures and providing insights into molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Differences in Molecular Structure and Reactivity : The work of Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative with its regioisomer, focusing on the orientation of the dioxaborolane ring and bond angles. They explored the impact of these structural differences on chemical reactivity and stability using ab initio calculations, revealing variations in molecular orbital distributions corresponding to observed chemical reaction differences (Sopková-de Oliveira Santos et al., 2003).
Synthesis and Vibrational Properties Studies : Wu et al. (2021) synthesized compounds with dioxaborolan-2-yl groups and characterized them through spectroscopic methods and X-ray diffraction. DFT calculations were performed for a comparative analysis of spectroscopic data, geometrical parameters, and vibrational properties, enhancing the understanding of these compounds' molecular structures and behavior (Wu et al., 2021).
Application in Polymer Chemistry
Suzuki Coupling for Medicinally Important Compounds : Bethel et al. (2012) developed an improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines using Suzuki coupling of a boronic ester. This method demonstrated applicability in both high throughput chemistry and large-scale synthesis, showing the versatility of the boronic ester in synthesizing medicinally relevant compounds (Bethel et al., 2012).
Luminescent Properties of Fluorene Copolymers : Cheon et al. (2005) synthesized a series of copolymers incorporating dioxaborolan-2-yl groups and studied their photoluminescent and electroluminescent properties. This research contributes to the development of materials with potential applications in optoelectronic devices (Cheon et al., 2005).
Catalytic and Material Applications
Coordination Polymer Formation : Al-Fayaad et al. (2020) reported the use of a dipyridyl ligand, including a dioxaborolan-2-yl group, in forming a two-dimensional coordination polymer with cobalt. The polymer exhibited a square lattice topology and was characterized for its crystal structure (Al-Fayaad et al., 2020).
Synthesis of Deeply Colored Polymers : Welterlich et al. (2012) conducted the synthesis of polymers containing isoDPP units in the main chain, which included the dioxaborolan-2-yl group. These polymers were characterized for their color and solubility, adding to the knowledge of polymer chemistry and potential applications in coloration technologies (Welterlich et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound may interact with these types of molecules in biochemical reactions.
Mode of Action
It’s known that similar compounds can participate in various types of coupling reactions, such as buchwald-hartwig, hiyama, sonogashira, suzuki-miyaura, heck, stille, and negishi couplings . These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, which are fundamental in organic synthesis.
Biochemical Pathways
The compound may affect biochemical pathways through its participation in the aforementioned coupling reactions. These reactions are integral to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials . The downstream effects would depend on the specific molecules being synthesized and their roles in biological systems.
Result of Action
The result of the compound’s action would be the formation of new organic molecules through coupling reactions . The specific molecular and cellular effects would depend on the products of these reactions and their interactions with biological systems.
Action Environment
The efficacy and stability of “2-Chloro-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature . These conditions help to maintain the compound’s stability and ensure its effectiveness as a reagent in chemical reactions.
Propriétés
IUPAC Name |
2-chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-8-7-15-10(14)6-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPKFEPLNVTMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6351126.png)

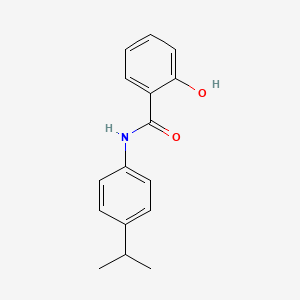

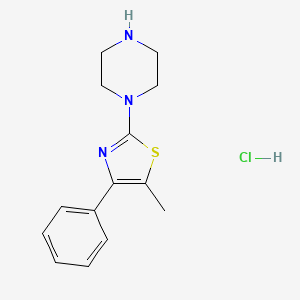
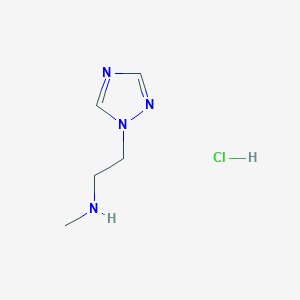
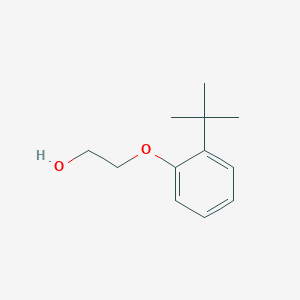

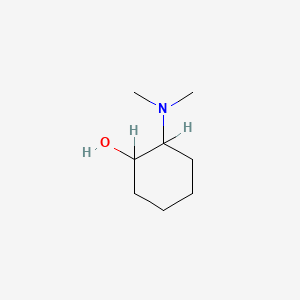
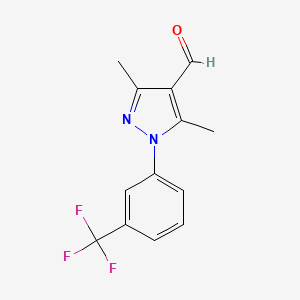
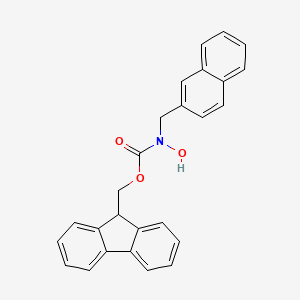
![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)
